3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is a complex organic compound with significant potential in scientific research and medicinal applications. This compound features a unique molecular structure that combines elements of benzimidazole and isoquinoline, which are known for their biological activities.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis section. It is available for purchase from chemical suppliers and is often used in research settings focused on pharmacology and biochemistry.
This compound belongs to the class of benzo[4,5]imidazo[2,1-a]isoquinolines, which are known for their diverse biological activities, including anticancer properties. The presence of the morpholinoethylamino group enhances its solubility and potential bioactivity.
The synthesis of 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves several steps:
The molecular formula of 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is , with a molecular weight of approximately 398.5 g/mol.
C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=OThe structure features a fused ring system that contributes to its stability and biological activity.
The compound participates in various chemical reactions that are crucial for its functionality:
The mechanism of action of 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves:
The applications of 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one span various fields:
CAS No.: 11003-57-9
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5